Gluconasturtiin Potassium Salt
Description
Definition and Chemical Classification
Gluconasturtiin potassium salt (CAS 18425-76-8) is a sulfur-containing glucosinolate derived from the amino acid phenylalanine. Its molecular formula is C₁₅H₂₀KNO₉S₂ , with a molar mass of 461.6 g/mol . Structurally, it consists of a β-D-thioglucose group linked to a sulfonated oxime moiety and a phenethyl side chain (Figure 1). As a member of the glucosinolate family, it is classified as an aromatic glucosinolate due to its phenylalanine-derived aglycone.
Table 1: Key Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀KNO₉S₂ |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | Potassium [(E)-C-(2-phenylethyl)-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylcarbonimidoyl] sulfate |
| SMILES Notation | C1=CC=C(C=C1)CCC(=NSC2C(C(C(C(O2)CO)O)O)O)OS(=O)(=O)[O-].[K+] |
| Solubility | Soluble in methanol and water |
| Storage Conditions | Below -18°C in dry, freezer conditions |
Historical Discovery and Isolation
Gluconasturtiin was first isolated in 1899 from watercress (Nasturtium officinale) and garden cress (Barbarea verna). Early 20th-century studies identified its presence in horseradish (Armoracia rusticana), where it constitutes ~11% of total glucosinolates. The potassium salt form became commercially significant in the 21st century due to its stability in research applications. Modern isolation techniques combine chromatography and enzymatic hydrolysis, with yields optimized through temperature-controlled extraction.
Nomenclature and Synonyms
The compound has multiple systematic and common names:
Significance in Glucosinolate Research
This compound is pivotal in studying:
- Plant Defense Mechanisms : Hydrolysis by myrosinase produces phenethyl isothiocyanate (PEITC), a bioactive compound toxic to herbivores and pathogens.
- Chemoprevention : PEITC induces phase II detoxification enzymes (e.g., glutathione S-transferase) and inhibits carcinogen-activating cytochrome P450 enzymes.
- Apoptosis Regulation : In HepG2 and MCF-7 cancer cells, PEITC triggers mitochondrial-mediated apoptosis via caspase-3 activation.
- Agricultural Applications : Elevated gluconasturtiin levels in Chinese cabbage (Brassica rapa) correlate with resistance to cabbage looper larvae.
Key Research Findings :
Properties
CAS No. |
1454839-39-4 |
|---|---|
Molecular Formula |
C₁₅H₂₀KNO₉S₂ |
Molecular Weight |
461.55 |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction and Solid-Phase Purification
A validated method for isolating gluconasturtiin potassium salt from kimchi involves sequential solvent extraction and solid-phase purification. Fresh or freeze-dried plant material is homogenized in 70% (v/v) methanol, followed by sonication for 10 minutes and centrifugation at 3,900 rpm for 20 minutes at 4°C. Methanol removal via rotary evaporation leaves an aqueous phase, which is adjusted to 10 mL with deionized water and filtered through a 0.20 μm syringe filter. Critical clean-up employs a weak anion-exchange solid-phase extraction (SPE) cartridge (Oasis WAX 3 cc), preconditioned with methanol and 2% formic acid. This step selectively binds glucosinolates, eliminating interfering matrix components.
Anion-Exchange Chromatography
Large-scale purification of this compound from watercress utilizes DEAE-Sephadex A-25 anion-exchange chromatography. After homogenizing plant tissue in boiling methanol, proteins are precipitated with ammonium sulfate and removed via centrifugation. The supernatant is loaded onto a DEAE-Sephadex column equilibrated with 25 mM acetate buffer (pH 5.6). Elution with 0.1 M K₂SO₄ selectively displaces gluconasturtiin, which is concentrated, crystallized in ethanol, and freeze-dried to yield the potassium salt. This method achieves >95% purity, as confirmed by ultra-performance liquid chromatography (UPLC).
Protein Precipitation and Filtration
In Chinese cabbage, gluconasturtiin extraction involves homogenization in ammonium acetate buffer, followed by protein precipitation with ammonium sulfate (5.6 g/10 mL supernatant). After overnight incubation at 5°C, precipitated proteins are removed by filtration through 0.2 μm cellulose acetate membranes. The filtrate is directly analyzed via reversed-phase HPLC, though preparative-scale adaptations can isolate milligram quantities of this compound.
Synthetic Pathways
Hydroximoyl Chloride-Glycosyl Donor Coupling
A seminal synthetic route involves coupling hydroximoyl chloride derivatives with glycosyl donors. Acetobromoglucose reacts with hydroximic acids under basic conditions (e.g., triethylamine) to form peracetylated intermediates. Subsequent O-sulfation using sulfur trioxide-pyridine complex yields sulfated derivatives, which are deacetylated via alkaline hydrolysis (e.g., 0.1 M NaOH) to generate gluconasturtiin. Final cation exchange with potassium hydroxide converts the compound to its potassium salt form.
Nitronate-Mediated Synthesis
For indole-containing glucosinolates, nitronate intermediates offer an alternative pathway. 3-(2-Nitroethyl)indoles are reduced to nitronates, which react with glycosyl thiols (e.g., 1-thio-β-ᴅ-glucopyranose) to form thioglycosidic bonds. Sulfation and cation exchange steps parallel those in hydroximoyl chloride methods, though yields are marginally lower (∼65%) due to competing side reactions.
Methodological Comparison and Optimization
Yield and Purity Metrics
Solvent and Temperature Effects
-
Methanol Concentration : 70% methanol maximizes glucosinolate solubility while minimizing co-extraction of pigments.
-
Sulfation Efficiency : Reaction temperatures >40°C during sulfation reduce yields by promoting decomposition.
-
Crystallization : Ethanol precipitation at −20°C enhances gluconasturtiin recovery by minimizing solubility.
Analytical Validation
UPLC-ESI-MS/MS Quantification
Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) is the gold standard for quantifying this compound. Chromatographic separation on a C18 column (2.1 × 100 mm, 1.7 μm) with a 0.1% formic acid/acetonitrile gradient achieves baseline resolution in <9 minutes. Quantitation limits of 35 nmol/L ensure sensitivity for trace analysis.
Chemical Reactions Analysis
Gluconasturtiin Potassium Salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. One notable reaction is its hydrolysis by the enzyme myrosinase, which converts gluconasturtiin into phenethyl isothiocyanate (GNST-ITC). This reaction is significant due to the chemopreventive properties of the resulting isothiocyanate . Common reagents and conditions used in these reactions include aqueous solutions and enzymatic catalysis. The major products formed from these reactions are isothiocyanates, which have various biological activities .
Scientific Research Applications
Gluconasturtiin Potassium Salt has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the analysis of glucosinolates in food and plant samples. In biology and medicine, gluconasturtiin and its hydrolysis product, phenethyl isothiocyanate, have been studied for their potential chemopreventive effects. Research has shown that phenethyl isothiocyanate can induce apoptosis in cancer cells, making it a promising compound for cancer treatment . Additionally, gluconasturtiin exhibits antimicrobial and antioxidant properties, making it useful in the development of natural preservatives and health supplements .
Mechanism of Action
The mechanism of action of gluconasturtiin involves its hydrolysis by myrosinase to form phenethyl isothiocyanate. This isothiocyanate exerts its effects by inducing apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G2/M phase . It also modulates various molecular targets and pathways, including the inhibition of phase I enzymes and induction of phase II enzymes, which contribute to its chemopreventive properties .
Comparison with Similar Compounds
Structural and Chemical Properties
Gluconasturtiin belongs to the aromatic glucosinolate subclass due to its phenethyl side chain. In contrast, other GSLs vary in side-chain structure, influencing their reactivity and bioactivity:
| Compound | Side Chain Type | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Gluconasturtiin | Aromatic (Phenethyl) | C₁₅H₂₀KNO₉S₂ | 461.55–461.6 | 18425-76-8 |
| Glucoraphanin | Aliphatic (Methylsulfinyl) | C₁₂H₂₂KNO₁₀S₃ | 475.6 | 21414-41-5 |
| Gluconapin | Aliphatic (3-Butenyl) | C₁₁H₁₈KNO₉S₂ | 427.5 | 245550-57-6 |
| Sinigrin | Aliphatic (Allyl) | C₁₀H₁₆KNO₉S₂ | 415.5 | 3952-98-5 |
| Glucoiberin | Aliphatic (Hydroxyalkyl) | C₁₁H₂₁KNO₁₀S₂ | 454.5 | Not provided |
Key Differences :
- Aromatic vs. Aliphatic : Gluconasturtiin’s phenethyl group confers distinct stability and metabolic pathways compared to aliphatic GSLs like glucoraphanin (methylsulfinyl) or sinigrin (allyl) .
- Molecular Weight : Gluconasturtiin’s higher molecular weight (vs. gluconapin or sinigrin) affects solubility and chromatographic retention times .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying gluconasturtiin potassium salt and its hydrolysis products in plant matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–230 nm) is a robust method for quantifying gluconasturtiin and its derivative phenethyl isothiocyanate (PEITC). Derivatization using mercaptoacetic acid enhances sensitivity for PEITC by ~10-fold. This method was validated against LC-ESI-MS, showing 82.3–108.6% agreement across matrices (e.g., Brassica vegetables) . For reproducibility, fresh PEITC standards are critical due to solubility challenges in aqueous solutions; adding 20% MeCN improves stability .
Q. How do storage conditions impact the stability of this compound?
- Methodological Answer : Long-term storage requires temperatures below -15°C in dry, light-protected environments to maintain ≥98% purity (HPLC-verified). Degradation risks increase at ambient temperatures, particularly due to hygroscopicity and light exposure. Contradictory evidence exists for short-term storage: one study recommends -18°C , while another suggests +4°C is sufficient for HPLC reference materials . Researchers should validate stability under their specific conditions.
Q. What tissue-specific protocols optimize gluconasturtiin extraction from Brassica species?
- Methodological Answer : Inner leaves of Chinese cabbage (Brassica rapa) yield higher gluconasturtiin concentrations (4.81 mmol·g⁻¹ dry weight) compared to outer leaves or roots. Cold methanol/water extraction (70:30 v/v) with defatting steps is effective. For roots, which contain the highest gluconasturtiin levels, enzymatic hydrolysis with myrosinase (at pH 6.5–7.0) maximizes PEITC yield .
Advanced Research Questions
Q. How can experimental designs partition genetic vs. environmental contributions to gluconasturtiin variability in Brassica crops?
- Methodological Answer : A replicated split-plot design with 23 genotypes grown in two environments (field vs. greenhouse) revealed that genotypic effects explain 62% of gluconasturtiin variation, while genotype-environment (G×E) interactions account for 29%. Environmental effects (e.g., soil zinc levels) contribute minimally (8%). Use ANOVA to model variance components and select genotypes with stable high gluconasturtiin expression across environments .
Q. What strategies mitigate solubility limitations in quantifying phenethyl isothiocyanate (PEITC) during enzymatic assays?
- Methodological Answer : PEITC’s poor aqueous solubility reduces interday reproducibility. Adding 20% acetonitrile (MeCN) to the reaction buffer improves solubility but may inhibit myrosinase activity. Alternative approaches include derivatizing PEITC into dithiocarbamates, which are more stable and detectable at low concentrations (e.g., 0.1–50 µM) . Validate solvent compatibility with enzymatic activity using kinetic assays.
Q. How does zinc availability in hydroponic systems influence gluconasturtiin biosynthesis in Brassica species?
- Methodological Answer : Zinc concentration exhibits a quadratic relationship with gluconasturtiin accumulation (y = 0.68 + 0.056[Zn] – 0.0025[Zn²], r² = 0.58). Optimal zinc levels (11.2 µM) in hydroponic solutions maximize gluconasturtiin production (0.93 µmol·g⁻¹ DW). Deficiencies or excess zinc reduce yields by 45% . Monitor zinc via ICP-MS and pair with foliar nutrient analysis to avoid antagonistic effects from other metals.
Q. How should researchers address contradictory storage recommendations for this compound?
- Methodological Answer : Contradictions arise from differing purity thresholds and application contexts. For analytical standards requiring ≥97% HPLC purity, short-term storage at +4°C is acceptable if used within 30 days . For long-term stability in biological studies, -18°C is preferred to prevent hydrolysis . Conduct accelerated stability tests (e.g., 40°C/75% RH for 14 days) to determine shelf-life under local conditions.
Q. What enzymatic hydrolysis parameters maximize PEITC yield from gluconasturtiin in vitro?
- Methodological Answer : Optimize myrosinase activity using 0.1 M phosphate buffer (pH 6.5) at 37°C with 10 mM ascorbic acid to stabilize the enzyme. Substrate concentration (0.5–2.0 mM gluconasturtiin) and reaction time (30–60 min) should be calibrated via time-course HPLC analysis. Note that >20% organic solvents (e.g., MeCN) inhibit myrosinase, necessitating solvent-free derivatization post-hydrolysis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
